REACTION_CXSMILES
|
[C:1]([C:4]1[N:9]=[C:8]([C:10](=O)[CH3:11])[CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[NH2:21].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CC>[CH3:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[N:21]=[C:10]([C:8]1[N:9]=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=[CH:6][CH:7]=1)[CH3:11]
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Name
|
|
Quantity
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22.2 g
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Type
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reactant
|
Smiles
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C(C)(=O)C1=CC=CC(=N1)C(C)=O
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
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Smiles
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C(CC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resultant yellow precipitate was filtered
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Type
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WASH
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Details
|
washed by 20 ml of methanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
It was then dried at 1-mm vacuum overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N=C(C)C1=CC=CC(=N1)C(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |